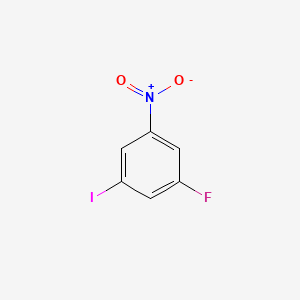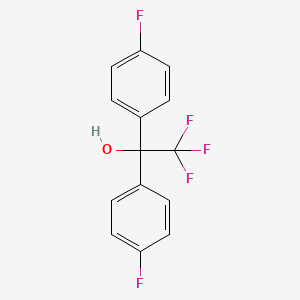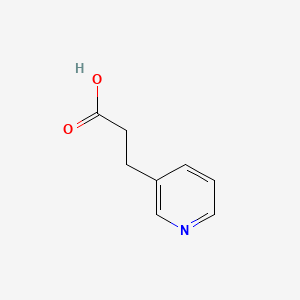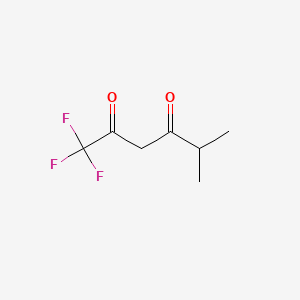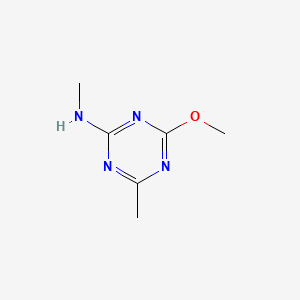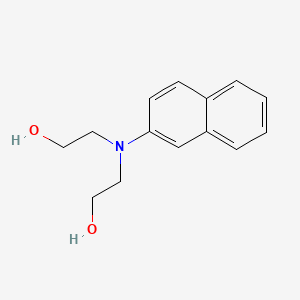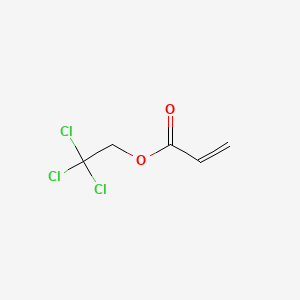
2,2,2-Trichloroethyl acrylate
Vue d'ensemble
Description
2,2,2-Trichloroethyl acrylate is a chemical compound with the molecular formula C5H5Cl3O2 and a molecular weight of 203.45 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The InChI code for 2,2,2-Trichloroethyl acrylate is 1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 2,2,2-Trichloroethyl acrylate are not detailed in the search results, it’s known that the 2,2,2-Trichloroethyl moiety is used as a protecting group for acids, acetals, and phosphoryl groups of nucleotides .Physical And Chemical Properties Analysis
2,2,2-Trichloroethyl acrylate has a density of 1.4±0.1 g/cm3, a boiling point of 222.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.9±3.0 kJ/mol, a flash point of 91.8±26.3 °C, and an index of refraction of 1.485 .Applications De Recherche Scientifique
Application in Organic Chemistry
Scientific Field
Summary of the Application
2,2,2-Trichloroethyl acrylate is a stable chloroformate which acylates aliphatic and aromatic hydroxyl and amino groups under mild conditions . This reagent is commercially available and has been widely used in regio-, chemo-, and stereoselective syntheses .
Methods of Application or Experimental Procedures
The exact methods of application can vary depending on the specific synthesis being performed. However, in general, 2,2,2-Trichloroethyl acrylate can be used to acylate aliphatic and aromatic hydroxyl and amino groups under mild conditions . This involves reacting the 2,2,2-Trichloroethyl acrylate with the target molecule in the presence of a suitable catalyst and solvent .
Results or Outcomes
The use of 2,2,2-Trichloroethyl acrylate in organic synthesis can lead to a wide variety of products, depending on the starting materials and reaction conditions . The reagent has been used in regio-, chemo-, and stereoselective syntheses, demonstrating its versatility and utility in organic chemistry .
Application in Polymer Chemistry
Scientific Field
Summary of the Application
2,2,2-Trichloroethyl acrylate has been used in the copolymerization with various comonomers . These copolymers have potential applications in coatings .
Methods of Application or Experimental Procedures
The copolymerization involves reacting 2,2,2-Trichloroethyl acrylate with a comonomer in the presence of a suitable catalyst and solvent . The exact conditions can vary depending on the specific comonomer and desired properties of the resulting copolymer .
Results or Outcomes
The copolymerization of 2,2,2-Trichloroethyl acrylate with different comonomers can lead to a variety of copolymers with diverse properties . These copolymers can have higher glass transition temperatures than room temperature, making them suitable for use in coatings .
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trichloroethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNDMWZEMQAWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963306 | |
| Record name | 2,2,2-Trichloroethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl acrylate | |
CAS RN |
44925-09-9 | |
| Record name | 2-Propenoic acid, 2,2,2-trichloroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044925099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trichloroethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

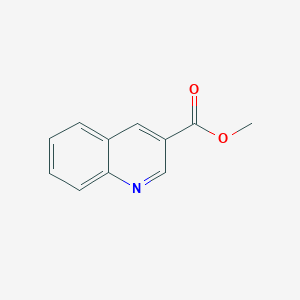
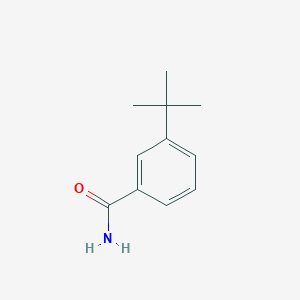
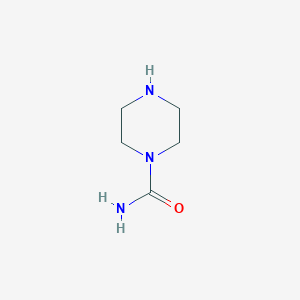
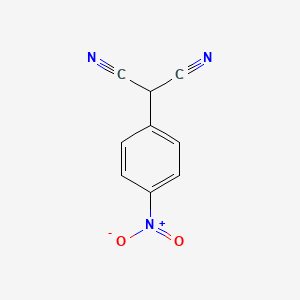

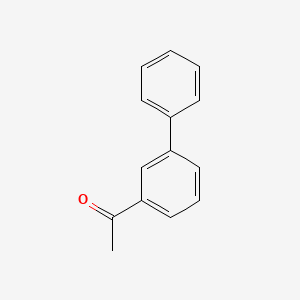
![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)
![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)
